molecular formula C14H15NO4 B5581898 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B5581898
M. Wt: 261.27 g/mol
InChI Key: TWGHZFJRCAQPRL-UHFFFAOYSA-N
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Description

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H11NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
  • 8-Hydroxyquinoline-3-carboxylic acid ethyl ester
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester

Uniqueness

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both ethoxy and hydroxy groups on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 8-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-11-7-5-6-9-12(11)15-8-10(13(9)16)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHZFJRCAQPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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